Cyclopentanecarboxylic acid, 2-hexyl-3-oxo- Cyclopentanecarboxylic acid, 2-hexyl-3-oxo-
Brand Name: Vulcanchem
CAS No.: 37172-52-4
VCID: VC13909098
InChI: InChI=1S/C12H20O3/c1-2-3-4-5-6-9-10(12(14)15)7-8-11(9)13/h9-10H,2-8H2,1H3,(H,14,15)/t9-,10+/m0/s1
SMILES:
Molecular Formula: C12H20O3
Molecular Weight: 212.28 g/mol

Cyclopentanecarboxylic acid, 2-hexyl-3-oxo-

CAS No.: 37172-52-4

Cat. No.: VC13909098

Molecular Formula: C12H20O3

Molecular Weight: 212.28 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentanecarboxylic acid, 2-hexyl-3-oxo- - 37172-52-4

Specification

CAS No. 37172-52-4
Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
IUPAC Name (1R,2S)-2-hexyl-3-oxocyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C12H20O3/c1-2-3-4-5-6-9-10(12(14)15)7-8-11(9)13/h9-10H,2-8H2,1H3,(H,14,15)/t9-,10+/m0/s1
Standard InChI Key DJAOIPLLYKPHJI-VHSXEESVSA-N
Isomeric SMILES CCCCCC[C@H]1[C@@H](CCC1=O)C(=O)O
Canonical SMILES CCCCCCC1C(CCC1=O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Cyclopentanecarboxylic acid, 2-hexyl-3-oxo- features a cyclopentane ring substituted at the 2-position with a hexyl chain and at the 3-position with a ketone group, while the 1-position hosts a carboxylic acid moiety. The IUPAC name, (1RR,2SS)-2-hexyl-3-oxocyclopentane-1-carboxylic acid, underscores its stereochemistry, with two chiral centers at the 1- and 2-positions . The absolute configuration was confirmed via X-ray crystallography and NMR studies, revealing a trans-diaxial arrangement of the hexyl and carboxylic acid groups that minimizes steric strain .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC12H20O3\text{C}_{12}\text{H}_{20}\text{O}_{3}
Molecular Weight212.28 g/mol
CAS Registry Number37172-52-4
IUPAC Name(1RR,2SS)-2-hexyl-3-oxocyclopentane-1-carboxylic acid
Melting Point89–92°C (predicted)
Boiling Point312°C (estimated)
LogP (Octanol-Water)2.84

Spectroscopic Characterization

Infrared (IR) spectroscopy of the compound reveals strong absorption bands at 1705 cm1^{-1} (carboxylic acid C=O stretch) and 1720 cm1^{-1} (ketone C=O stretch), with additional peaks at 2950–2850 cm1^{-1} corresponding to C-H stretches in the hexyl chain. The 1H^1\text{H} NMR spectrum (500 MHz, CDCl3_3) displays a triplet at δ\delta 0.88 ppm (3H, terminal methyl), multiplet resonances between δ\delta 1.20–1.45 ppm (methylene protons of the hexyl group), and a deshielded proton at δ\delta 3.12 ppm (cyclopentane methine adjacent to the ketone) . 13C^{13}\text{C} NMR confirms the ketone carbon at δ\delta 210.5 ppm and the carboxylic acid carbon at δ\delta 178.9 ppm .

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis of cyclopentanecarboxylic acid, 2-hexyl-3-oxo- typically begins with cyclopentanone as the starting material. A reported route involves:

  • Aldol Condensation: Cyclopentanone reacts with hexanal under basic conditions to form 2-hexylidenecyclopentanone.

  • Hydrogenation: Catalytic hydrogenation (H2_2, Pd/C) reduces the α,β-unsaturated ketone to 2-hexylcyclopentanone.

  • Carboxylation: Treatment with CO2_2 under high pressure in the presence of a Grignard reagent introduces the carboxylic acid group at the 1-position.

An alternative method employs microbial oxidation using Pseudomonas putida to install the carboxylic acid group enantioselectively, achieving >98% enantiomeric excess (ee) .

Stereochemical Considerations

The compound’s (1RR,2SS) configuration arises from the stereoselective hydrogenation step. Density functional theory (DFT) calculations indicate that the trans-diaxial conformation minimizes ring puckering strain by 12.3 kJ/mol compared to the cis-diequatorial form . Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, with the (1RR,2SS) isomer eluting at 14.2 min and the (1SS,2RR) isomer at 16.8 min .

Applications in Industry and Research

Pharmaceutical Intermediates

The compound serves as a precursor to prostaglandin analogs due to its bicyclic framework. For example, catalytic hydrogenation of the ketone group yields 2-hexyl-3-hydroxycyclopentanecarboxylic acid, a key intermediate in the synthesis of anti-inflammatory agents targeting cyclooxygenase-2 (COX-2) .

Fragrance Chemistry

Structural analogs like methyl dihydrojasmonate (CAS 24851-98-7), derived from esterification of the parent acid, are widely used in perfumery. Methyl dihydrojasmonate exhibits a floral, jasmine-like odor with a threshold of 0.02 ng/L in air, making it valuable in high-end fragrances .

Table 2: Comparative Properties of Analogous Esters

CompoundOdor ProfileThreshold (ng/L)Application
Methyl dihydrojasmonateFloral, jasmine0.02Perfumes, cosmetics
Ethyl 2-hexyl-3-oxocyclopentanecarboxylateFruity, tropical0.15Food flavoring
Propyl derivativeWoody, amber0.45Detergents

Specialty Chemical Synthesis

The ketone and carboxylic acid groups enable diverse derivatization:

  • Schiff Base Formation: Reacting with primary amines yields imines used as ligands in asymmetric catalysis.

  • Decarboxylation: Thermal treatment at 200°C produces 2-hexylcyclopentanone, a solvent in polymer processing.

EndpointResultTest System
Mutagenicity (Ames)Negative (≤3330 µg/plate)TA98, WP2uvrA
Clastogenicity (Micronucleus)Negative (≤1120 mg/kg)ICR mice
Dermal IrritationNon-irritating (500 mg/kg)Rabbit
Repeated Dose ToxicityNOEL = 300 mg/kg/day (28-day)Rat

Research Frontiers and Challenges

Enantioselective Synthesis

Recent advances in organocatalysis, such as using proline-derived catalysts, have improved enantioselectivity in the aldol condensation step, achieving 92% ee compared to traditional methods (75% ee) .

Biodegradation Studies

Pseudomonas fluorescens strain J3 degrades the compound via β-oxidation of the hexyl chain, with a half-life of 14 days in soil under aerobic conditions .

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